molecular formula C11H12BrF3O B8029043 1-Bromo-2-(2-methylpropoxy)-4-(trifluoromethyl)benzene

1-Bromo-2-(2-methylpropoxy)-4-(trifluoromethyl)benzene

Cat. No.: B8029043
M. Wt: 297.11 g/mol
InChI Key: IFGLLDUWKMNNJE-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-methylpropoxy)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H12BrF3O. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a 2-methylpropoxy group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Bromo-2-(2-methylpropoxy)-4-(trifluoromethyl)benzene typically involves the bromination of 2-(2-methylpropoxy)-4-(trifluoromethyl)benzene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-2-(2-methylpropoxy)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding hydrocarbon.

Scientific Research Applications

1-Bromo-2-(2-methylpropoxy)-4-(trifluoromethyl)benzene is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with biological molecules.

    Medicine: It is explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-methylpropoxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The bromine atom and trifluoromethyl group play a crucial role in its reactivity and binding affinity to various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the benzene ring.

Comparison with Similar Compounds

1-Bromo-2-(2-methylpropoxy)-4-(trifluoromethyl)benzene can be compared with similar compounds such as:

    1-Bromo-2-methyl-3-(trifluoromethyl)benzene: This compound lacks the 2-methylpropoxy group, which affects its reactivity and applications.

    1-Bromo-2-(2-methylpropoxy)benzene: This compound does not have the trifluoromethyl group, leading to different chemical properties and uses.

    1-Bromo-4-(trifluoromethyl)benzene: The absence of the 2-methylpropoxy group in this compound results in distinct reactivity and applications compared to this compound.

Properties

IUPAC Name

1-bromo-2-(2-methylpropoxy)-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF3O/c1-7(2)6-16-10-5-8(11(13,14)15)3-4-9(10)12/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGLLDUWKMNNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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